10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
The compound 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core. Its structure includes a benzyl group at position 10, a methoxy substituent at position 6, and a methyl group at position 7. This scaffold is part of a broader class of diazatricyclic compounds known for diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and cytotoxicity . For example, similar tricyclic frameworks are synthesized via one-pot multicomponent reactions involving aldehydes, ketones, and urea derivatives, as demonstrated in related diazatricyclo compounds .
Properties
IUPAC Name |
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19-11-15(14-9-6-10-16(23-2)17(14)24-19)20-18(22)21(19)12-13-7-4-3-5-8-13/h3-10,15H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJZKBOYJCADNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tricyclic compounds.
Scientific Research Applications
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene scaffold is versatile, with substituent variations significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Selected Diazatricyclic Compounds
Key Findings and Insights
Structural Determinants of Activity: Substituent Position: The 10-benzyl group in the target compound may enhance lipophilicity and receptor binding compared to cyclohexyl (Compound 7) or sulfonyl groups (ZINC8297940), which are linked to viral entry inhibition and TNF-α suppression, respectively .
Pharmacological Diversity: Enzyme Inhibition: HupA’s AChE inhibition is attributed to its amino and ethylidene groups, whereas the target compound’s methoxy group may modulate electron density for similar interactions . Cytotoxicity vs. Neuromodulation: Densazalin’s cytotoxicity contrasts with the analgesic activity of 9-methyl-11-thioxo derivatives, highlighting scaffold adaptability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s one-pot method for 9-phenyl analogs, emphasizing scalability for structure-activity relationship (SAR) studies .
Biological Activity
The compound 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a member of a class of synthetic compounds that have garnered attention for their potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps typically including the formation of the tricyclic structure followed by functionalization at specific positions to enhance biological activity. While detailed synthetic procedures are not extensively covered in the provided sources, the general approach aligns with methods used for similar tricyclic compounds.
Antineoplastic Properties
Research indicates that derivatives of compounds structurally similar to This compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin . This mechanism suggests that the compound may also possess antimitotic properties.
The antitumor activity is primarily attributed to the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. The presence of methoxy groups in the benzyl moiety has been linked to enhanced interaction with tubulin .
Study 1: Antitumor Efficacy
A study focusing on a related compound demonstrated that it inhibited cancer cell proliferation in vitro with IC50 values in the micromolar range. The structure-function relationship highlighted that modifications at specific positions significantly affected potency against various cancer cell lines.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that maintaining an intact dioxole ring and specific substituents on the benzyl group were crucial for maximizing biological activity. The introduction of additional methoxy groups was found to decrease efficacy .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
